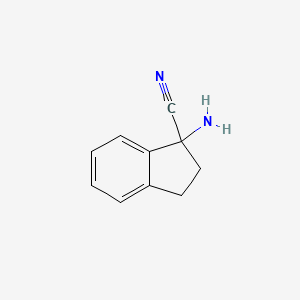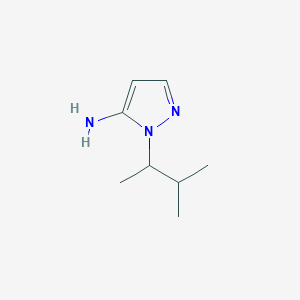
N-(2-aminophenyl)-2-(dimethylamino)acetamide
Vue d'ensemble
Description
N-(2-aminophenyl)-2-(dimethylamino)acetamide is an organic compound that features both amine and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 2-aminophenylamine with 2-(dimethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
N-(2-aminophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminophenyl)acetamide: Lacks the dimethylamino group, which may affect its reactivity and applications.
N-(2-dimethylaminophenyl)acetamide: Similar structure but with different positioning of functional groups, leading to different properties.
Uniqueness
N-(2-aminophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both amine and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPLDABWIZNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588445 | |
| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-48-9 | |
| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
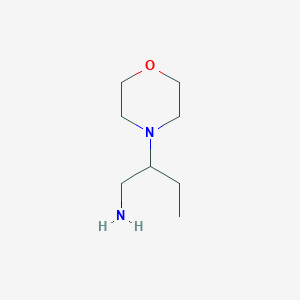
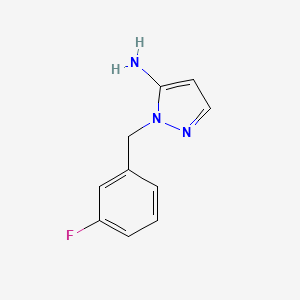
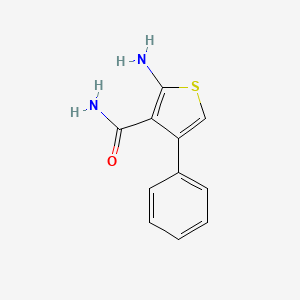
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
